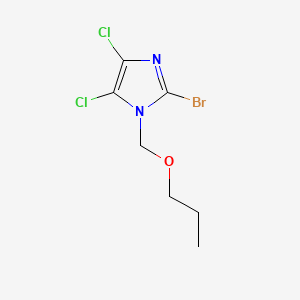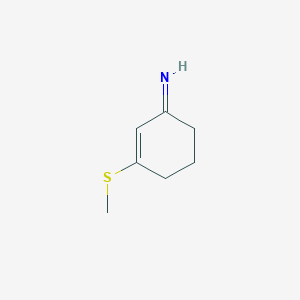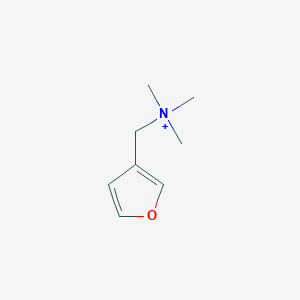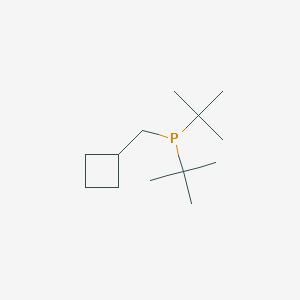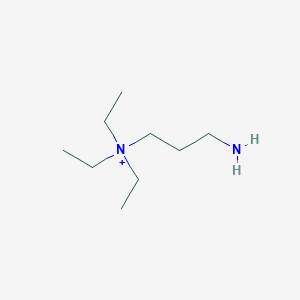
1,1,1-Trifluoro-2-methylpropan-2-yl hypochlorite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-2-methylpropan-2-yl hypochlorite is an organic compound characterized by the presence of trifluoromethyl and hypochlorite functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-2-methylpropan-2-yl hypochlorite typically involves the reaction of 1,1,1-Trifluoro-2-methylpropan-2-ol with a chlorinating agent such as sodium hypochlorite. The reaction is carried out under controlled conditions to ensure the selective formation of the hypochlorite derivative. The general reaction scheme is as follows:
CF3C(CH3)OH+NaOCl→CF3C(CH3)OCl+NaOH
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluoro-2-methylpropan-2-yl hypochlorite undergoes various chemical reactions, including:
Oxidation: The hypochlorite group can participate in oxidation reactions, converting organic substrates to their corresponding oxidized forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hypochlorite group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Typical nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Major Products Formed
Oxidation: The major products formed are often oxidized derivatives of the starting material.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
1,1,1-Trifluoro-2-methylpropan-2-yl hypochlorite has several applications in scientific research:
Biology: The compound can be used in biochemical studies to investigate the effects of hypochlorite on biological systems.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 1,1,1-Trifluoro-2-methylpropan-2-yl hypochlorite involves the interaction of the hypochlorite group with target molecules. The hypochlorite group can act as an oxidizing agent, facilitating the transfer of oxygen atoms to substrates. This process often involves the formation of reactive intermediates, which can further react to form the final products.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trifluoro-2-methylpropan-2-ol: A precursor in the synthesis of the hypochlorite derivative.
1,1,1-Trifluoro-2-methylpropan-2-yl acetate: Another derivative with different functional properties.
2-(1,1,1-Trifluoro-2-methylpropan-2-yl)oxyacetic acid: A compound with similar structural features but different reactivity.
Uniqueness
1,1,1-Trifluoro-2-methylpropan-2-yl hypochlorite is unique due to the presence of both trifluoromethyl and hypochlorite groups, which impart distinct chemical properties. Its ability to participate in both oxidation and substitution reactions makes it a versatile reagent in organic synthesis.
Propriétés
Numéro CAS |
106119-96-4 |
|---|---|
Formule moléculaire |
C4H6ClF3O |
Poids moléculaire |
162.54 g/mol |
Nom IUPAC |
(1,1,1-trifluoro-2-methylpropan-2-yl) hypochlorite |
InChI |
InChI=1S/C4H6ClF3O/c1-3(2,9-5)4(6,7)8/h1-2H3 |
Clé InChI |
FXUCGTZCHJUMGE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(F)(F)F)OCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


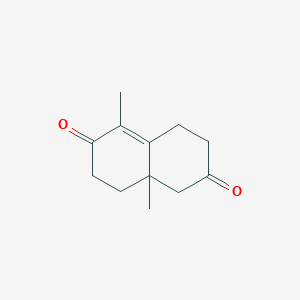
![1-Methyl-4,7-diphenyl-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B14324559.png)

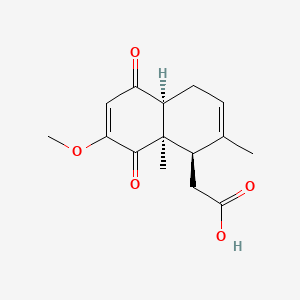
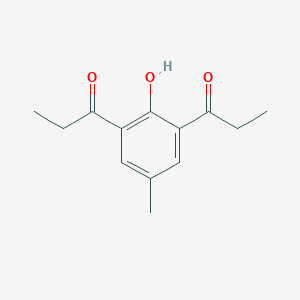
![1,2-Dimethyl-1H-imidazo[2,1-A]isoindole](/img/structure/B14324587.png)
![5-{[(Ethoxycarbonyl)amino]oxy}naphthalene-1-carboxylic acid](/img/structure/B14324594.png)
